5-propyl-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one
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Overview
Description
5-propyl-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one is a heterocyclic compound that features a unique combination of functional groups, including a pyrrolidine ring, a thiophene ring, and a thiazolopyridazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-propyl-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazolopyridazine Core: This step often involves the cyclization of a suitable precursor, such as a hydrazine derivative, with a thiazole-containing compound under acidic or basic conditions.
Introduction of the Pyrrolidine Ring: The pyrrolidine moiety can be introduced via nucleophilic substitution reactions, where a pyrrolidine derivative reacts with an appropriate leaving group on the thiazolopyridazine core.
Attachment of the Propyl and Thiophene Groups: These groups can be introduced through alkylation and cross-coupling reactions, respectively. For example, the propyl group can be added using a propyl halide in the presence of a base, while the thiophene ring can be attached using a Suzuki or Stille coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the development of efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-propyl-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the pyridazine ring to form dihydropyridazine derivatives using reducing agents such as sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the thiophene or pyrrolidine rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydropyridazine derivatives.
Substitution: Various functionalized derivatives depending on the substituents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, antiviral, or anticancer properties. These activities can be explored through structure-activity relationship (SAR) studies.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structural features may allow it to interact with specific biological targets, making it a potential candidate for drug discovery.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. It may also find applications in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-propyl-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one would depend on its specific application. For instance, in a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies, such as binding assays and pathway analysis.
Comparison with Similar Compounds
Similar Compounds
5-propyl-2-(pyrrolidin-1-yl)-7-(furan-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one: Similar structure but with a furan ring instead of a thiophene ring.
5-propyl-2-(pyrrolidin-1-yl)-7-(phenyl)thiazolo[4,5-d]pyridazin-4(5H)-one: Similar structure but with a phenyl ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in 5-propyl-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one imparts unique electronic properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds with different aromatic rings.
By understanding the synthesis, reactivity, applications, and mechanism of action of this compound, researchers can further explore its potential in various scientific and industrial fields.
Properties
IUPAC Name |
5-propyl-2-pyrrolidin-1-yl-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4OS2/c1-2-7-20-15(21)13-14(12(18-20)11-6-5-10-22-11)23-16(17-13)19-8-3-4-9-19/h5-6,10H,2-4,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXLNFJMDSKLVIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C(=N1)C3=CC=CS3)SC(=N2)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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